molecular formula C6H4BrN3O3 B1376378 5-Bromo-3-nitropyridine-2-carboxamide CAS No. 412035-35-9

5-Bromo-3-nitropyridine-2-carboxamide

Cat. No.: B1376378
CAS No.: 412035-35-9
M. Wt: 246.02 g/mol
InChI Key: OTFOXVHWINGUKW-UHFFFAOYSA-N
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Description

5-Bromo-3-nitropyridine-2-carboxamide is an organic compound with the molecular formula C6H4BrN3O3 It is a derivative of pyridine, characterized by the presence of bromine and nitro functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-nitropyridine-2-carboxamide typically involves the bromination and nitration of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes bromination to form 5-bromo-2-aminopyridine. This intermediate is then nitrated to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-nitropyridine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Reduction: 5-Bromo-3-aminopyridine-2-carboxamide.

    Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

5-Bromo-3-nitropyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-3-nitropyridine-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-nitropyridine
  • 3-Nitropyridine-2-carboxamide
  • 5-Bromo-3-nitropyridine-2-carbaldehyde

Uniqueness

5-Bromo-3-nitropyridine-2-carboxamide is unique due to the presence of both bromine and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various chemical and biological applications .

Properties

IUPAC Name

5-bromo-3-nitropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFOXVHWINGUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736666
Record name 5-Bromo-3-nitropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412035-35-9
Record name 5-Bromo-3-nitropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-cyano-3-nitropyridine (500 mg, 2.19 mmol) was dissolved in concentrated sulfuric acid (1 mL), and stirred at 100° C. for 2 hours. After cooled to 0° C., water was added thereto, and stirred at that temperature. The resulting pale gray solid was taken out through filtration and dried to obtain the intended compound (447 mg, 83%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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